nNOS Inhibitory Activity
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate exhibits potent inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 value of 110 nM, as determined in Sprague-Dawley rat brain homogenates [1]. This level of potency provides a defined benchmark for structure-activity relationship (SAR) studies. Within the broader class of oxazole-4-carboxylates, the presence of the 4-nitrophenyl substituent at the 5-position is a key determinant of this activity. While direct, head-to-head comparison data for closely related analogs in the exact same assay is not available in the public domain, the specific IC50 value of 110 nM serves as a critical data point for comparative analysis and selection against other potential nNOS inhibitor scaffolds being procured for research [2].
| Evidence Dimension | Neuronal Nitric Oxide Synthase (nNOS) Inhibition |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | Not applicable; serves as a class benchmark for 5-substituted oxazole-4-carboxylates with aryl substituents. |
| Quantified Difference | Not applicable; provides a defined potency value for SAR studies. |
| Conditions | Inhibition of nNOS in Sprague-Dawley rat brain homogenates, assessed by conversion of oxyhemoglobin to methemoglobin for 10 mins by UV-visible spectroscopy |
Why This Matters
The defined 110 nM IC50 against nNOS provides a quantitative basis for selecting this compound over uncharacterized or less potent oxazole analogs in neuroscience and inflammation research, enabling reproducible and interpretable experimental outcomes.
- [1] BindingDB. BDBM50209245 CHEMBL247378. Inhibition of nNOS in Sprague-Dawley rat brain homogenates. 2012. View Source
- [2] Ozaki Y, et al. Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chem Pharm Bull (Tokyo). 1983;31(12):4417-4424. View Source
